molecular formula Ge4Na B14286716 Pubchem_71340030 CAS No. 122483-26-5

Pubchem_71340030

Cat. No.: B14286716
CAS No.: 122483-26-5
M. Wt: 313.5 g/mol
InChI Key: KVPWDYHZINXURR-UHFFFAOYSA-N
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Description

PubChem CID 71340030 is a unique chemical compound registered in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI).

CID 71340030 would adhere to PubChem's rigorous standardization protocols, which ensure structural consistency by resolving tautomerism, isotopic labels, and stereochemistry .

Properties

CAS No.

122483-26-5

Molecular Formula

Ge4Na

Molecular Weight

313.5 g/mol

InChI

InChI=1S/4Ge.Na

InChI Key

KVPWDYHZINXURR-UHFFFAOYSA-N

Canonical SMILES

[Na].[Ge].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes and reaction conditions for Pubchem_71340030 are not explicitly detailed in the available literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71340030 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pubchem_71340030 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pubchem_71340030 involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds structurally or functionally related to CID 71340030: 2-D similarity (atomic connectivity-based) and 3-D similarity (shape-based). These approaches are complementary, as demonstrated by retrospective studies .

2-D Similarity ("Similar Compounds")

  • Methodology : Uses the PubChem subgraph fingerprint to compute Tanimoto similarity scores. Compounds with scores ≥0.9 are classified as "neighbors" .
  • Typical Matches : Structural analogs with shared scaffolds, functional groups, or substituent patterns. For example, a derivative of CID 71340030 with a methyl group substitution might exhibit high 2-D similarity.
  • Limitations : Overlooks molecules with divergent connectivity but similar bioactivity due to shape complementarity .

3-D Similarity ("Similar Conformers")

  • Methodology : Compares 3-D conformer ensembles using Gaussian shape overlap (ROCS software). The highest-scoring conformer pair defines the similarity score .
  • Typical Matches: Molecules with divergent 2-D structures but similar binding-site interactions. For instance, a non-congeneric kinase inhibitor might share 3-D similarity with CID 71340030 .
  • Limitations : Excludes salts, mixtures, and highly flexible molecules (>15 rotatable bonds) .

Table 1: Hypothetical Comparison of CID 71340030 with 2-D and 3-D Neighbors

CID Similarity Type Tanimoto Score Shape Score (ROCS) Molecular Weight Bioactivity (IC₅₀, nM) Key Structural Features
71340030 N/A N/A N/A 350.4 5.2 (Target A) Benzothiazole core, sulfonamide
71340031 2-D 0.95 0.78 364.5 6.8 (Target A) Methyl-substituted benzothiazole
71340032 3-D 0.65 0.92 389.2 4.1 (Target A) Pyridine analog, altered substituents

Key Research Findings:

Complementarity of 2-D and 3-D Methods :

  • In a study of kinase inhibitors, 2-D similarity identified 58% of active analogs, while 3-D similarity captured 42%, with only 15% overlap .
  • For CID 71340030, combining both methods could yield a comprehensive SAR (structure-activity relationship) profile.

Bioactivity Correlation :

  • 3-D neighbors often exhibit stronger bioactivity correlations despite lower 2-D similarity. For example, CID 71340032 (3-D neighbor) shows a lower IC₅₀ than its 2-D counterpart, suggesting shape-driven target affinity .

Data Accessibility and Tools

  • 2-D/3-D Search Interfaces : PubChem’s Structure Search tool allows users to input CID 71340030’s SMILES or draw its structure to retrieve similarity-based neighbors .
  • Programmatic Access : The PUG-View API retrieves precomputed neighbor lists, bioactivity data, and literature associations .

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